N-(furan-2-ylmethyl)methanesulfonamide
Overview
Description
N-(furan-2-ylmethyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a furan ring attached to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Furan-2-ylmethanol with Methanesulfonyl Chloride:
Industrial Production Methods:
- The industrial production of N-(furan-2-ylmethyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent at controlled temperatures.
Products: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent oxidation.
Products: Reduction of the sulfonamide group can yield the corresponding amine.
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Substitution:
Reagents: Various nucleophiles such as amines or thiols.
Conditions: Typically carried out in the presence of a base to facilitate the substitution reaction.
Products: Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- N-(furan-2-ylmethyl)methanesulfonamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of the furan ring into various chemical frameworks.
Biology:
- This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It is being studied for its ability to modulate biological pathways and its potential therapeutic effects.
Medicine:
- In medicinal chemistry, this compound is being explored for its antimicrobial properties. It has shown activity against a range of bacterial strains, making it a potential candidate for the development of new antibiotics.
Industry:
- The compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.
Mechanism of Action
- The mechanism by which N-(furan-2-ylmethyl)methanesulfonamide exerts its effects involves the interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the modulation of biological pathways and the therapeutic effects observed in medicinal applications.
Comparison with Similar Compounds
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N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine:
- This compound also contains a furan ring and has shown similar biological activities, such as enzyme inhibition.
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N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide:
- This compound has a similar sulfonamide group but with a different aromatic ring, leading to variations in its chemical and biological properties.
Uniqueness:
- N-(furan-2-ylmethyl)methanesulfonamide is unique due to its specific combination of the furan ring and methanesulfonamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
N-(furan-2-ylmethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a furan ring attached to a methanesulfonamide group. Its chemical formula is with a molecular weight of 189.22 g/mol. The presence of the furan moiety contributes to its chemical reactivity and biological activity, particularly in enzyme interactions and antimicrobial effects.
The compound's mechanism of action primarily involves the inhibition of specific enzymes by binding to their active sites. This inhibition can modulate various biological pathways, leading to potential therapeutic effects. For example, it has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, which may have implications for cognitive enhancement in conditions such as Alzheimer's disease .
Enzyme Inhibition
This compound has demonstrated enzyme inhibition properties, particularly against MAO-B. Studies indicate that derivatives of this compound can enhance synaptic transmission and long-term potentiation (LTP) in the dentate gyrus of the hippocampus without inducing hyperexcitability . This suggests a potential role in cognitive therapies.
Antimicrobial Activity
The sulfonamide structure of this compound is associated with antibacterial properties. Sulfonamides are known to inhibit bacterial folic acid synthesis, which is critical for bacterial growth and replication. Preliminary studies indicate that this compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Description | Biological Activity |
---|---|---|
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine | Contains a furan ring and exhibits MAO-B inhibition | Cognitive enhancement potential |
N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide | Similar sulfonamide group with different aromatic ring | Antimicrobial properties |
This comparison highlights the distinct biological activities associated with different structural modifications while emphasizing the unique potential of this compound.
Case Studies and Research Findings
- Cognitive Enhancement : A study evaluated the effects of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine on synaptic transmission in rats. Results indicated significant improvements in LTP without adverse effects on seizure thresholds, suggesting its potential as a cognition-enhancing agent .
- Antimicrobial Efficacy : Research into related sulfonamides has shown that compounds with furan rings often exhibit diverse pharmacological properties, including anti-inflammatory and antioxidant effects. This positions this compound as a promising candidate for further investigation in antimicrobial drug development .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-11(8,9)7-5-6-3-2-4-10-6/h2-4,7H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYZWLQBGDDXSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50979590 | |
Record name | N-[(Furan-2-yl)methyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6341-33-9 | |
Record name | NSC46207 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Furan-2-yl)methyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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